N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine is a complex organic compound featuring an imidazo[4,5-c]pyridine core substituted with two 4-methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[4,5-c]pyridine core, followed by the introduction of the 4-methoxybenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dianisylamine: Another compound with two 4-methoxybenzyl groups, but with a different core structure.
6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: A structurally related compound used in the synthesis of KRAS G12C inhibitors.
Uniqueness
N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its imidazo[4,5-c]pyridine core, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H22N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N,1-bis[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C22H22N4O2/c1-27-18-7-3-16(4-8-18)13-24-22-21-20(11-12-23-22)26(15-25-21)14-17-5-9-19(28-2)10-6-17/h3-12,15H,13-14H2,1-2H3,(H,23,24) |
InChI Key |
YCIPCKAHXCFUJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CC3=C2N=CN3CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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